Cas no 31189-07-8 (2,3-Dihydro-6,7-dimethoxy-4H-1-benzothiopyran-4-one)

2,3-Dihydro-6,7-dimethoxy-4H-1-benzothiopyran-4-one 化学的及び物理的性質
名前と識別子
-
- 2,3-Dihydro-6,7-dimethoxy-4H-1-benzothiopyran-4-one
- Thiochroman-4-one,6,7-dimethoxy- (6CI,8CI)
- 6,7-Dimethoxy-2,3-dihydro-4H-thiochromen-4-one
- 6,7-dimethoxy-2,3-dihydrothiochromen-4-one
- SCHEMBL8471642
- WOVHGMBVSIIGQA-UHFFFAOYSA-
- HMS2174N04
- N-(2-HYDROXYETHYL)IMINOBIS(METHYLPHOSPHONICACID)
- SMR000161415
- 31189-07-8
- 6,7-dimethoxythiochroman-4-one
- CHEMBL1533849
- FT-0729999
- WOVHGMBVSIIGQA-UHFFFAOYSA-N
- AO-801/41077287
- MLS000539196
- InChI=1/C11H12O3S/c1-13-9-5-7-8(12)3-4-15-11(7)6-10(9)14-2/h5-6H,3-4H2,1-2H3
- 2,3-Dihydro-6,7-dimethoxy-4H-1-benzothiopyran-4-on
-
- インチ: InChI=1S/C11H12O3S/c1-13-9-5-7-8(12)3-4-15-11(7)6-10(9)14-2/h5-6H,3-4H2,1-2H3
- InChIKey: WOVHGMBVSIIGQA-UHFFFAOYSA-N
- ほほえんだ: COC1=CC2C(=O)CCSC=2C=C1OC
計算された属性
- せいみつぶんしりょう: 224.05076
- どういたいしつりょう: 224.05071541g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 60.8Ų
じっけんとくせい
- 密度みつど: 1.244
- PSA: 35.53
2,3-Dihydro-6,7-dimethoxy-4H-1-benzothiopyran-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D268500-5mg |
2,3-Dihydro-6,7-dimethoxy-4H-1-benzothiopyran-4-one |
31189-07-8 | 5mg |
$ 370.00 | 2022-06-05 | ||
TRC | D268500-2.5mg |
2,3-Dihydro-6,7-dimethoxy-4H-1-benzothiopyran-4-one |
31189-07-8 | 2.5mg |
$ 200.00 | 2022-06-05 | ||
TRC | D268500-10mg |
2,3-Dihydro-6,7-dimethoxy-4H-1-benzothiopyran-4-one |
31189-07-8 | 10mg |
$ 585.00 | 2022-06-05 |
2,3-Dihydro-6,7-dimethoxy-4H-1-benzothiopyran-4-one 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
2,3-Dihydro-6,7-dimethoxy-4H-1-benzothiopyran-4-oneに関する追加情報
2,3-Dihydro-6,7-dimethoxy-4H-1-benzothiopyran-4-one: A Comprehensive Overview
The compound with CAS No. 31189-07-8, commonly referred to as 2,3-Dihydro-6,7-dimethoxy-4H-1-benzothiopyran-4-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzothiopyrans, which are known for their unique structural features and diverse biological activities. The benzothiopyran core of this molecule is a bicyclic structure consisting of a benzene ring fused to a thiopyran ring, which itself contains a sulfur atom and an oxygen atom in its heterocyclic framework.
One of the key features of 2,3-Dihydro-6,7-dimethoxy-4H-1-benzothiopyran-4-one is its dimethoxy substitution at positions 6 and 7 of the benzene ring. This substitution pattern not only influences the molecule's physical properties but also plays a crucial role in its biological activity. The methoxy groups are known to act as electron-donating groups, which can modulate the electronic environment of the molecule and enhance its reactivity in various chemical reactions.
Recent studies have highlighted the potential of this compound as a biologically active agent with applications in drug discovery. For instance, research has shown that 2,3-Dihydro-6,7-dimethoxy-4H-1-benzothiopyran-4-one exhibits significant antioxidant activity, making it a promising candidate for use in anti-inflammatory and neuroprotective therapies. Additionally, its ability to modulate cellular signaling pathways has led to investigations into its potential role in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
The synthesis of 2,3-Dihydro-6,7-dimethoxy-4H-1-benzothiopyran-4-one involves a series of well-defined chemical reactions that highlight the versatility of benzothiopyran derivatives. One common approach involves the cyclization of appropriately substituted thioamides or thioesters under specific reaction conditions. The inclusion of methoxy groups at positions 6 and 7 is typically achieved through nucleophilic aromatic substitution or through the use of pre-substituted starting materials.
In terms of applications, benzothiopyrans like this compound have found uses in various industries, including pharmaceuticals, agrochemicals, and materials science. Their unique electronic properties make them suitable for use as semiconducting materials in organic electronics. Furthermore, their ability to undergo various post-synthetic modifications allows for the creation of libraries of structurally diverse compounds that can be screened for specific biological activities.
Recent advancements in computational chemistry have also provided new insights into the structure-property relationships of 2,3-Dihydro-6,7-dimethoxy-4H-1-benzothiopyran-4-one. By employing techniques such as molecular docking and quantum mechanics calculations, researchers have been able to predict the binding affinities of this compound to various protein targets. These studies have not only enhanced our understanding of its biological activity but also paved the way for the design of more potent derivatives.
In conclusion, 2,3-Dihydro-6,7-dimethoxy-4H-1-benzothiopyran-4-one is a compound with remarkable structural and functional attributes that continue to captivate researchers across multiple disciplines. Its role as a biologically active agent and its potential applications in drug discovery make it a subject of ongoing investigation. As our understanding of this compound deepens through cutting-edge research methodologies, it is likely that new avenues for its utilization will emerge in the foreseeable future.
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